(2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes an amino group, methyl groups, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylbenzoic acid and 4-methylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-6-methylbenzoic acid and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with an appropriate acid chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-amino-6-methylphenyl)-2-(4-chlorophenyl)prop-2-enoic acid
- (2E)-3-(2-amino-6-methylphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(2-amino-6-methylphenyl)-2-(4-nitrophenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-amino-6-methylphenyl)-2-(4-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-8-13(9-7-11)15(17(19)20)10-14-12(2)4-3-5-16(14)18/h3-10H,18H2,1-2H3,(H,19,20)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGYCUZZQWCCZ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=C(C=CC=C2N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=C(C=CC=C2N)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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